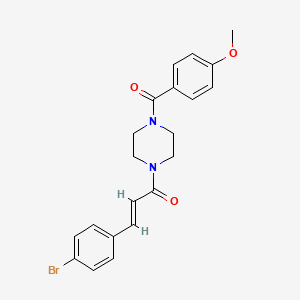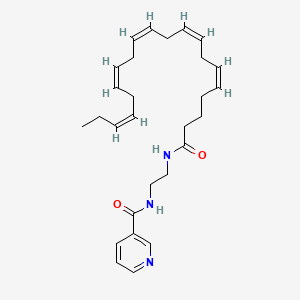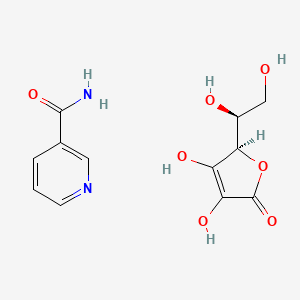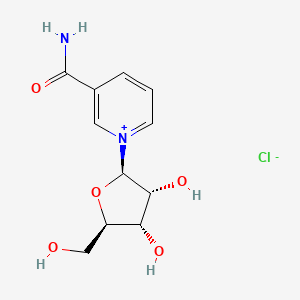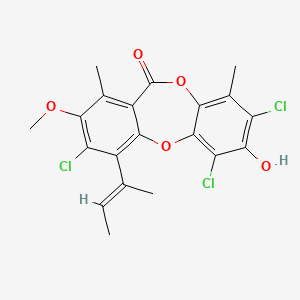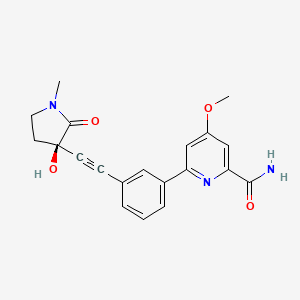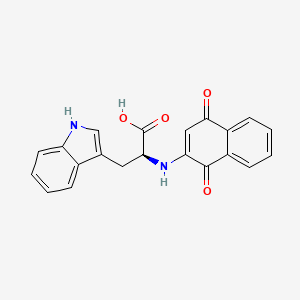
NQTrp
説明
Naphthoquinone Tryptophan (NQTrp) is a small molecule scaffold that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . It reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .
Molecular Structure Analysis
NQTrp is composed of cyclic diones, six-membered rings with two carbonyls conjugated to double bonds of the cyclic structure . The molecular weight of NQTrp is 360.36 and its molecular formula is C21H16N2O4 .
Chemical Reactions Analysis
NQTrp has been found to interact with the central diphenylalanine recognition motif, as evidenced by NMR spectroscopy and in silico analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of NQTrp include a molecular weight of 360.36 and a molecular formula of C21H16N2O4 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point were not found in the search results.
科学的研究の応用
1. Mitigating Aggregation of Amyloidogenic Proteins and Peptides
- Summary of Application: NQTrp hybrids are small molecule scaffolds that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . They reduce the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils, both in a dose-dependent manner .
- Methods of Application: NQTrp effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
- Results or Outcomes: This approach has shown effectiveness in developing novel small molecule modulators of amyloid aggregation .
2. Alzheimer’s Disease Treatment
- Summary of Application: NQTrp has been used as an inhibitor of the Alzheimer’s disease-associated β-amyloid .
- Methods of Application: The compound interferes with the aromatic core of amyloidogenic peptides, which is a promising approach for inhibiting various pathogenic species associated with amyloidogenic diseases .
- Results or Outcomes: NQTrp has been shown to completely inhibit Aβ oligomerization and fibrillization, as well as the cytotoxic effect of Aβ oligomers towards cultured neuronal cell lines . It has also been shown to prolong the lifespan and improve the locomotion of transgenic Alzheimer’s disease Drosophila models .
3. Inhibition of PAP f39 Aggregation
- Summary of Application: NQTrp has been shown to significantly inhibit PAP f39 aggregation in vitro .
- Methods of Application: The inhibition was observed in a dose-dependent manner as observed from the ThT assay, ANS assay, and transmission electron microscopy imaging .
- Results or Outcomes: The study demonstrated the potential of NQTrp as an effective inhibitor of PAP f39 aggregation .
4. Inhibiting Aggregation of Calcitonin
- Summary of Application: NQTrp has been found to be more efficient than Cl-NQTrp in inhibiting the aggregation of Calcitonin .
- Methods of Application: The inhibition was observed in a dose-dependent manner .
- Results or Outcomes: At a lower molar ratio of 2:1 (Calcitonin: NQTrp/Cl-NQTrp), NQTrp inhibited 94%, whereas Cl-NQTrp inhibited 30% amyloid formation .
5. Modulating Neuronal and Non-neuronal Amyloid Aggregation
- Summary of Application: NQTrp hybrids are small molecule scaffolds that can generically modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo .
- Methods of Application: NQTrp effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
- Results or Outcomes: This approach has shown effectiveness in developing novel small molecule modulators of amyloid aggregation .
6. Treatment of Various Protein Misfolding Diseases
- Summary of Application: Various quinones including benzoquinones (BQ), naphthoquinones (NQ), anthraquinones (AQ), and phenanthraquinones (PQ) exhibit notable anti-amyloidogenic properties toward the causative proteins/peptides involved in various protein misfolding diseases via specific mechanisms .
- Methods of Application: The compound NQTrp can serve as a lead for developing a new class of disease modifying drugs for Alzheimer’s disease .
- Results or Outcomes: Several types of quinones have been identified as potential therapeutic molecules toward amyloid-associated diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD) and Type-2 Diabetes mellitus (T2DM) .
7. Inhibiting Aggregation of Various Amyloidogenic Proteins
- Summary of Application: NQTrp has been found to be more efficient than Cl-NQTrp in inhibiting the aggregation of various amyloidogenic proteins .
- Methods of Application: The inhibition was observed in a dose-dependent manner .
- Results or Outcomes: At a lower molar ratio of 2:1 (Amyloidogenic Protein: NQTrp/Cl-NQTrp), NQTrp inhibited 94%, whereas Cl-NQTrp inhibited 30% amyloid formation .
8. Alleviating Tauopathy Symptoms in a Model Organism
- Summary of Application: Cl-NQTrp, a modified version of NQTrp, has been shown to alleviate tauopathy symptoms in a transgenic Drosophila model through the inhibition of tau aggregation-engendered toxicity .
- Methods of Application: Cl-NQTrp inhibits the in vitro assembly of PHF6, the aggregation-prone fragment of tau .
- Results or Outcomes: These results suggest that Cl-NQTrp could be a unique potential therapeutic for Alzheimer’s disease since it targets aggregation of both Aβ and tau .
9. Treatment of Various Protein Misfolding Diseases
- Summary of Application: Various quinones including benzoquinones (BQ), naphthoquinones (NQ), anthraquinones (AQ), and phenanthraquinones (PQ) exhibit notable anti-amyloidogenic properties toward the causative proteins/peptides involved in various protein misfolding diseases via specific mechanisms .
- Methods of Application: The compound NQTrp can serve as a lead for developing a new class of disease modifying drugs for Alzheimer’s disease .
- Results or Outcomes: Several types of quinones have been identified as potential therapeutic molecules toward amyloid-associated diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD) and Type-2 Diabetes mellitus (T2DM) .
Safety And Hazards
特性
IUPAC Name |
(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUYZXINNHEGM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717912 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nqtrp | |
CAS RN |
185351-19-3 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185351-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



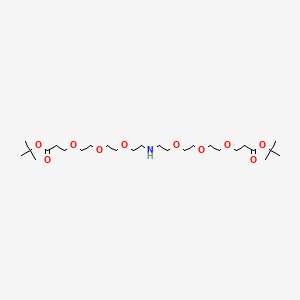
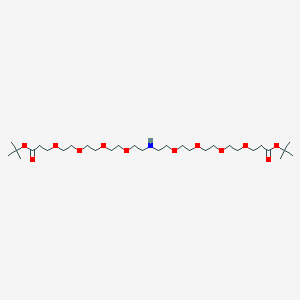
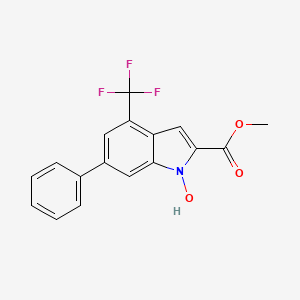
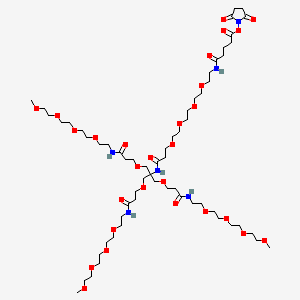
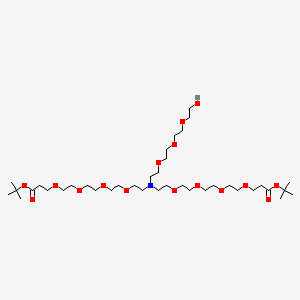
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)
